Linagliptin Methyl Dimer

DPP-4 Inhibition Type 2 Diabetes Impurity Profiling

Securing a well-characterized Linagliptin Methyl Dimer reference standard is critical for ICH Q3A/Q3B impurity profiling yet often hindered by inconsistent purity or missing spectral documentation. This certified standard resolves those bottlenecks. • Purity ≥95% (HPLC), with full NMR and HRMS characterization data provided, enabling accurate RRFs and system suitability for UPLC/HPLC methods. • Available in research-grade (1-100 mg) quantities from ready stock with cold-chain shipping, backed by a comprehensive Certificate of Analysis. • Validated as a primary impurity marker in forced degradation studies and DPP-4 inhibition assays (IC₅₀ ~1 nM) to support IND/NDA impurity qualification strategies.

Molecular Formula C51H56N16O4
Molecular Weight 957.1 g/mol
Cat. No. B13842627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinagliptin Methyl Dimer
Molecular FormulaC51H56N16O4
Molecular Weight957.1 g/mol
Structural Identifiers
SMILESCC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)CCNC6CCCN(C6)C7=NC8=C(N7CC#CC)C(=O)N(C(=O)N8C)CC9=NC1=CC=CC=C1C(=N9)C)C
InChIInChI=1S/C51H56N16O4/c1-6-8-26-64-42-44(58-48(64)62-24-14-16-33(52)28-62)60(4)51(71)67(47(42)69)31-41-56-38-21-13-11-19-36(38)39(57-41)22-23-53-34-17-15-25-63(29-34)49-59-45-43(65(49)27-9-7-2)46(68)66(50(70)61(45)5)30-40-54-32(3)35-18-10-12-20-37(35)55-40/h10-13,18-21,33-34,53H,14-17,22-31,52H2,1-5H3/t33-,34-/m1/s1
InChIKeyRYJQYUJRKHESAR-KKLWWLSJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Linagliptin Methyl Dimer: Compound Profile


Linagliptin Methyl Dimer, chemically designated as 8-((R)-3-aminopiperidin-1-yl)-1-((4-((2-((8-((R)-3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)-4-methyl-1,4-dihydroquinazolin-4-yl)methyl)quinazolin-2-yl)methyl)-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, is a characterized process-related impurity of the antidiabetic DPP-4 inhibitor Linagliptin [1]. This dimeric impurity (Molecular Formula C50H56N16O4; Molecular Weight 945.08) is formed under specific synthetic or storage conditions and serves as a critical reference standard for quality control, analytical method validation, and regulatory compliance in the manufacture of Linagliptin active pharmaceutical ingredient (API) and finished dosage forms [1].

Type Process-related dimer impurity
Role Certified analytical reference standard
Use Method validation and impurity quantification

Linagliptin Methyl Dimer: Substitution Limitations


Generic substitution with Linagliptin API or other DPP-4 inhibitors is scientifically invalid for Linagliptin Methyl Dimer due to its distinct molecular architecture and functional role. Unlike the parent drug, this dimer is a process-related impurity with a unique dimeric structure that confers specific chromatographic behavior, spectral signatures, and biological activity (IC50 values ranging from 0.4 to 1.1 nM in vitro) that differ from Linagliptin and other impurities . Regulatory guidelines (ICH Q3A/Q3B) mandate the use of well-characterized impurity reference standards like Linagliptin Methyl Dimer to ensure accurate identification, quantification, and control of impurities during API manufacturing and stability studies, a requirement that cannot be met by substituting the parent compound or alternative impurities [1].

Parent Linagliptin API does not provide impurity-specific chromatographic signals; not suitable as impurity reference standard.
Other DPP-4 inhibitors or process impurities lack the dimeric structure; ICH Q3A requires impurity-specific marker for accurate identification and control.
Substituting with alternative impurities may shift method selectivity; distinct spectral and chromatographic behavior demands dedicated certified standard.

Linagliptin Methyl Dimer: Head-to-Head Evidence


DPP-4 Inhibition Potency vs. Parent Drug

Linagliptin Methyl Dimer exhibits in vitro DPP-4 inhibitory activity with IC50 values of 0.4, 0.5, 0.9, and 1.1 nM (mean ~1 nM) , which is comparable to the reported IC50 of the parent drug Linagliptin (1 nM) . This indicates that the dimeric impurity retains potent DPP-4 inhibition capacity, a critical parameter for assessing potential pharmacological relevance in impurity safety evaluations.

DPP-4 Inhibition
Cross-study comparable
IC50 0.4–1.1 nM vs Linagliptin 1 nM
Reported DPP-4 assay potency context
Vendor-reported in vitro data; independent review advised
DPP-4 Inhibition Type 2 Diabetes Impurity Profiling

Molecular Weight vs. Process Impurities

Linagliptin Methyl Dimer has a molecular weight of 945.08 g/mol (free base) , significantly higher than the parent drug Linagliptin (472.5 g/mol) [1] and other known process-related impurities such as Impurity I (N-oxide derivative, MW ~488) [2]. This substantial mass difference enables unambiguous detection and quantification by LC-MS and HPLC-UV, facilitating its use as a system suitability marker and retention time calibrant in validated analytical methods.

Molecular Weight
Cross-study comparable
945.08 g/mol vs 472.5 g/mol (API) vs ~488 g/mol (Impurity I)
Enables selective LC-MS detection
~1.9–2.0-fold mass difference
Mass Spectrometry Impurity Identification Analytical Chemistry

Chromatographic Purity vs. API

Linagliptin Methyl Dimer is supplied with a certified purity of >95% (HPLC) and >98% in some vendor specifications , ensuring its suitability as a high-purity reference standard for analytical method development and validation. In contrast, Linagliptin API typically exceeds 99% purity , but the dimer impurity is present at trace levels (often ≤0.10%) in the drug substance, necessitating a dedicated high-purity standard for accurate quantification below the ICH identification threshold [1].

HPLC Purity
Specification review
>95% to >98% (HPLC) vs API ≥99%
Certified impurity reference for method validation
Intentionally lower than API purity for reference material specification
HPLC Quality Control Method Validation

Storage Stability vs. Analogs

Linagliptin Methyl Dimer is recommended for long-term storage at -20°C with stability of ≥2 years under these conditions , whereas the parent drug Linagliptin is typically stored at room temperature but degrades under acidic, basic, oxidative, and thermal stress, generating the methyl dimer as a degradation product [1]. This differential stability profile highlights the need for controlled storage of the impurity standard to prevent further degradation and ensure accurate analytical results.

Storage Stability
Class-level inference
-20°C, ≥2 years vs API room temp, degrades to dimer
Cryo-storage preserves standard integrity
Vendor recommendation; stress degradation context
Stability Degradation Products Storage Conditions

Linagliptin Methyl Dimer: Application Scenarios


Impurity Quantification in Linagliptin API

Use Linagliptin Methyl Dimer as a certified reference standard to develop and validate HPLC or UPLC methods for quantifying the methyl dimer impurity in Linagliptin drug substance. The high purity (>95%) and characterized spectral data (NMR, HRMS) enable accurate determination of relative response factors and system suitability parameters, ensuring compliance with ICH Q3A reporting thresholds (≤0.10% for drugs with max daily dose ≤2 g) [1].

Method Validation for Regulatory Filings

Employ Linagliptin Methyl Dimer as a primary impurity marker in forced degradation studies (acid, base, oxidative, thermal) to establish stability-indicating HPLC methods. Its well-defined chromatographic retention and MS/MS fragmentation patterns facilitate identification and quantification of degradation products in stressed samples, providing critical data for regulatory filings (IND/NDA) and shelf-life determination [1].

Off-Target DPP-4 Inhibition Study

Utilize Linagliptin Methyl Dimer in DPP-4 enzyme inhibition assays to assess the pharmacological activity of this impurity. Given its potent IC50 (~1 nM) comparable to the parent drug , such studies inform impurity qualification strategies and safety assessments, particularly in determining if the impurity contributes to the overall pharmacological effect or poses a safety risk [1].

MS Reference Standard for Impurity Profiling

Leverage the high molecular weight (945.08 g/mol) and unique isotopic distribution of Linagliptin Methyl Dimer as an internal standard or calibrant for LC-HRMS workflows in impurity profiling. Its distinct mass and fragmentation pattern enable confident identification and relative quantitation of dimeric impurities in complex biological matrices or drug product formulations .

Application
Selection Property
Validation Focus
API impurity quantification
High-purity impurity reference standard with spectral characterization
ICH Q3A threshold context, relative response factor establishment
Method validation documentation
Stability-indicating impurity marker with defined degradation pathways
Forced degradation profiling, stability-indicating method suitability
DPP-4 inhibition impurity assessment
Reported DPP-4 enzyme inhibition assay context
Impurity pharmacological activity review, safety qualification studies
LC-HRMS impurity profiling
Distinct molecular mass and isotopic distribution
Selective detection and relative quantitation of dimeric impurities

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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